molecular formula C5H2BrNS B099437 3-Bromothiophene-2-carbonitrile CAS No. 18791-98-5

3-Bromothiophene-2-carbonitrile

Cat. No. B099437
CAS RN: 18791-98-5
M. Wt: 188.05 g/mol
InChI Key: RNIRKEQGYHHNSE-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carbonitrile is a compound that serves as an important intermediate in organic synthesis. It is derived from 3-bromothiophene, which itself is synthesized from thiophene through bromination and subsequent reduction processes . The presence of the bromine atom and the carbonitrile group in the molecule makes it a versatile building block for the construction of various heterocyclic compounds and polymers .

Synthesis Analysis

The synthesis of 3-bromothiophene, a precursor to 3-bromothiophene-2-carbonitrile, has been achieved through a two-step process involving bromination to give 2,3,5-tribromothiophene, followed by reduction with zinc in acetic acid . The optimization of this process has been discussed, with a focus on the molar ratio in the first step and reaction time in the second step, leading to an overall yield of 72.6% . Additionally, 3,4-diaryl-2,5-dibromothiophenes have been synthesized using a one-pot reaction with Br2, which performs both oxidation and bromination . These dibromothiophenes can be further functionalized to create a variety of thiophene derivatives, including those with carbonitrile groups .

Molecular Structure Analysis

The molecular structure of 3-bromothiophene-2-carbonitrile is characterized by the thiophene ring, a five-membered sulfur-containing heterocycle, substituted at the 3-position with a bromine atom and at the 2-position with a carbonitrile group. This structure is pivotal for its reactivity and the ability to undergo various chemical transformations .

Chemical Reactions Analysis

3-Bromothiophene and its derivatives, including those with carbonitrile groups, are highly reactive and can participate in numerous chemical reactions. They have been used in coupling reactions, such as the Suzuki coupling to create tetraarylthiophenes and the Stille coupling to produce guanyl hydrazones of bithiophenes . Furthermore, 3-bromothiophene has been coupled with alkyl and alkenyl halides in an electrochemical reaction catalyzed by nickel, demonstrating its utility in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromothiophene-2-carbonitrile and related compounds are influenced by the thiophene ring and substituents. The bromine atom and carbonitrile group contribute to the compound's polarity, reactivity, and potential to form various chemical bonds. These properties are essential for the synthesis of complex organic molecules and polymers . The copolymerization of thiophene derivatives has been investigated, revealing insights into the electroactivity, conductivity, and morphology of the resulting materials .

Scientific Research Applications

Synthesis and Organic Chemistry

3-Bromothiophene-2-carbonitrile has been utilized in various synthetic and organic chemistry applications. For instance, D'Auria et al. (1989) explored the photochemical behavior of halogeno-thiophenes, including the synthesis of 5-arylthiophene-2-carboxylic esters from 5-halogenothiophene-2-carbonitrile, highlighting its potential in photochemical processes (D’Auria et al., 1989). Similarly, Hawkins et al. (1994) synthesized various thiophene derivatives, including 2-carbaldehydes, using 3-bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium, derived from 3-bromothiophene-2-carbonitrile (Hawkins et al., 1994).

Electrochemical and Photovoltaic Applications

The compound has been investigated for its electrochemical properties. Mansour et al. (2017) studied the structural, optical, electrical, and photoelectrical properties of films made from a derivative of 3-bromothiophene-2-carbonitrile, indicating its potential in photovoltaic applications (Mansour et al., 2017).

Nanotechnology and Polymer Synthesis

In nanotechnology and polymer synthesis, Massoumi et al. (2014) reported on the copolymerization of 3-dodecylthiophene with 2,2′-bithiophene, which was synthesized from 3-bromothiophene and 2-bromothiophene, suggesting its utility in creating novel nanostructured materials (Massoumi et al., 2014).

Catalysis and Chemical Reactions

The role of 3-bromothiophene-2-carbonitrile in catalysis and chemical reactions is also notable. Durandetti et al. (1997) described the nickel-catalyzed electrochemical coupling of 2- and 3-bromothiophene with alkyl and alkenyl halides, showcasing its use in catalyzed reactions (Durandetti et al., 1997).

Advanced Material Science

Wang Deng-yu (2004) highlighted the synthesis of 3-bromothiophene and its use in organic synthesis, particularly in the creation of thiophene polymers, indicating its significance in advanced material science (Wang Deng-yu, 2004).

Safety And Hazards

3-Bromothiophene-2-carbonitrile is considered hazardous. It is toxic in contact with skin, causes skin irritation, serious eye irritation, and is harmful if swallowed or inhaled .

Future Directions

Thiophene-based analogs, such as 3-Bromothiophene-2-carbonitrile, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIRKEQGYHHNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372354
Record name 3-Bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiophene-2-carbonitrile

CAS RN

18791-98-5
Record name 3-Bromo-2-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DW Hawkins, B Iddon, DS Longthorne… - Journal of the Chemical …, 1994 - pubs.rsc.org
… 3-Bromothiophene-2-carbonitrile (73%) was prepared similarly by a literature procedure.45 … By contrast, when 3bromothiophene-2-carbonitrile was treated with 2-sulfanylacetamide (…
Number of citations: 46 pubs.rsc.org
GC Hargaden, TP O'Sullivan, PJ Guiry - Organic & Biomolecular …, 2008 - pubs.rsc.org
… of 2-(2-aminophenyl)oxazoline 8a–d and 3-bromothiophene-2-carbonitrile 9 An oven-dried Radleys® tube was charged with 3-bromothiophene-2-carbonitrile 9 (188 mg, 1.00 mmol), 2-(…
Number of citations: 47 pubs.rsc.org
L Leung, D Niculescu-Duvaz, D Smithen… - Journal of medicinal …, 2019 - ACS Publications
… The synthesis of 2,3-regioisomer 7a began with nucleophilic aromatic substitution between 3-bromothiophene-2-carbonitrile 51 and naphthalene-2-thiol. The resultant sulfide …
Number of citations: 51 pubs.acs.org
A Desaintjean, F Danton, P Knochel - Synthesis, 2021 - thieme-connect.com
… Thiophene 7g was prepared via GP1 using 3-bromothiophene-2-carbonitrile (5g) (94 mg, 0.50 mmol) and dry toluene (1.0 mL). sBu 2 Mg (1c) (0.63 mL, 0.30 mmol) was then added at –…
Number of citations: 1 www.thieme-connect.com
TJ Bleisch, PL Ornstein, NK Allen, RA Wright… - Bioorganic & Medicinal …, 1997 - Elsevier
We report the synthesis and structure activity studies of a series of decahydroisoquinoline AMPA antagonists where the distal acid is joined to the bicyclic ring nucleus with a spacer that …
Number of citations: 26 www.sciencedirect.com
S O'Reilly, PJ Guiry - Synthesis, 2014 - thieme-connect.com
… However, it was necessary to first couple the 2-(2-aminophenyl)oxazolines with 3-bromothiophene-2-carbonitrile before converting the nitrile into an oxazoline ring. These new C 1 -…
Number of citations: 43 www.thieme-connect.com

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